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Compound of Interest

Compound Name: Methotrexate-d7 Heptaglutamate

Cat. No.: B1165185

Get Quote

Advanced Bioanalytical Standards for Intracellular
Antifolate Quantitation
Executive Summary
Methotrexate-d7 Heptaglutamate is a stable isotope-labeled internal standard (SIL-IS)

corresponding to the long-chain polyglutamate metabolite of methotrexate (MTX). While clinical

monitoring often focuses on total MTX or short-chain polyglutamates (PG1–3), the

heptaglutamate form (PG7) represents a deep intracellular retention pool associated with

prolonged therapeutic efficacy and potential toxicity in Rheumatoid Arthritis (RA) and Acute

Lymphoblastic Leukemia (ALL).

The "d7" labeling provides a mass-shifted analogue (+7 Da) that co-elutes with endogenous

MTX-PG7 but is spectrally distinct, allowing for precise normalization of matrix effects (ion

suppression/enhancement) during LC-MS/MS analysis of erythrocyte lysates.
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Chemical Name: (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl-d3]-methylamino]benzoyl-

d4]amino]pentanedioic acid, hexagamma-glutamyl conjugate.

Abbreviation: MTX-d7-PG7.

Core Moiety: Methotrexate (Antifolate).[1][2][3]

Modification 1 (Polyglutamylation): Conjugation of six additional glutamic acid residues via

-peptide linkages to the

-carboxyl group of the preceding glutamate.

Modification 2 (Isotopic Labeling): Deuterium incorporation (d7). Common labeling patterns

include the

-methyl group (

) and the

-aminobenzoic acid (PABA) ring (

).
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Property Value / Description

Molecular Formula (Approximate, varies by label position)

Exact Mass (Native PG7) 1228.44 Da

Exact Mass (d7-PG7) ~1235.48 Da

Solubility
Low in neutral water; Soluble in dilute base (

) or DMSO.

pKa Values
Multiple acidic pKa values (2.1, 4.8) due to

-carboxyls; Basic pteridine pKa ~5.7.

Stability

Light sensitive (pteridine degradation);

Hydrolysis sensitive (peptide bonds). Store at

-80°C protected from light.

Biological Significance: The Polyglutamate Pathway
Methotrexate is a prodrug. Its efficacy depends on intracellular activation by the enzyme

Folylpolyglutamate Synthetase (FPGS).

Mechanism of Action
Uptake: MTX enters cells via the Reduced Folate Carrier (RFC1/SLC19A1).

Activation: FPGS adds glutamate residues sequentially (PG1

PG2

...

PG7).

Retention: Long-chain PGs (PG3–7) are highly charged and cannot cross the cell

membrane, leading to intracellular accumulation.
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Inhibition: MTX-PGs inhibit DHFR (Dihydrofolate Reductase) and ATIC (AICAR

Transformylase) with higher affinity than the parent drug, disrupting purine/pyrimidine

synthesis.

Why Measure PG7?
While PG3 is the most abundant species in many patients, PG7 serves as a marker for the

"deep compartment."

Long-Term Exposure: PG7 accumulation correlates with sustained drug exposure over

months.

Washout Kinetics: PG7 has the slowest elimination half-life from Red Blood Cells (RBCs),

making it a critical marker for adherence and washout studies post-therapy cessation.
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Caption: Figure 1. Intracellular metabolism of Methotrexate. FPGS drives the formation of long-

chain polyglutamates (PG7), which exhibit superior retention and enzyme inhibition compared

to the monoglutamate form.
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Analytical Methodology: LC-MS/MS Quantification
Quantifying MTX-PG7 requires high sensitivity due to its lower abundance relative to PG3. The

use of MTX-d7-PG7 is mandatory to correct for the significant matrix effects found in

erythrocyte lysates.

Sample Preparation (Red Blood Cells)
The standard matrix is RBCs, as they lack the nucleus and organelles that might metabolize

PGs rapidly, providing a history of exposure (similar to HbA1c for glucose).

Protocol:

Collection: Collect whole blood in EDTA tubes. Centrifuge (1000 x g, 10 min) to separate

plasma.

Wash: Wash RBC pellet 2x with saline (0.9% NaCl) to remove extracellular MTX.

Lysis & Spiking: Aliquot 100 µL RBCs. Add 20 µL MTX-d7-PG7 Internal Standard (working

solution 50 nM).

Deproteinization: Add 150 µL ice-cold Perchloric Acid (10% PCA) or Methanol/Zinc Sulfate.

Vortex vigorously (1 min).

Note: PCA is preferred for stabilizing polyglutamates against enzymatic hydrolysis by GGH

released during lysis.

Centrifugation: 14,000 x g for 10 min at 4°C.

Neutralization (Optional but recommended): Transfer supernatant and neutralize with dilute

or

to pH ~6-7 to protect the column.

LC-MS/MS Conditions
Long-chain polyglutamates are highly polar and acidic. Reverse-phase chromatography

requires ion-pairing or specific pH control.
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Column: Waters ACQUITY UPLC HSS T3 (C18, 1.8 µm) or equivalent high-retention C18.

Mobile Phase A: 10 mM Ammonium Bicarbonate + 0.1% Formic Acid (pH ~3.5) OR 10mM

Ammonium Acetate (pH 5.0).

Mobile Phase B: Acetonitrile (100%).

Gradient: Slow ramp from 2% B to 30% B over 8 minutes. PG7 elutes after PG1 due to the

specific interaction of the peptide chain with T3 phases, or before PG1 on standard C18

depending on pH. (At acidic pH, PGs are more hydrophobic; at neutral pH, they are very

hydrophilic).

Recommendation: Use an acidic mobile phase to protonate the carboxyls, increasing

retention on C18.

MRM Transitions
Due to the high molecular weight (>1200 Da), doubly charged precursors

are often more abundant and stable than singly charged ions.

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Type
Collision
Energy

MTX-PG7

(Native)
615.2 308.1 Quantifier 25 eV

615.2 175.1 Qualifier 35 eV

MTX-d7-PG7

(IS)
618.7 315.1 Quantifier 25 eV

Note: The product ion m/z 308.1 corresponds to the protonated pteroyl fragment (cleavage of

the glutamate chain). The d7 label (if on the PABA/pteridine core) shifts this fragment to 315.1.

Analytical Workflow Diagram
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Caption: Figure 2. Optimized bioanalytical workflow for the extraction and quantification of

Methotrexate Polyglutamates from erythrocytes.

Synthesis and Stability Considerations
Synthesis Challenges
Producing MTX-d7-PG7 is synthetically demanding.
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Core Labeling: The d7-MTX core is synthesized first, usually labeling the benzoyl ring and

methyl group to ensure the label is not lost during metabolic fragmentation.

Peptide Coupling: The six glutamate residues are added via solid-phase peptide synthesis

(SPPS) using Fmoc-Glu(OtBu)-OH. The critical step is ensuring

-linkage (isopeptide bond) rather than the standard

-linkage found in proteins.

Purification: The final product is purified via preparative HPLC. Purity >97% is required to

prevent "cross-talk" (unlabeled impurities contributing to the native analyte signal).

Handling Precautions
Light Sensitivity: Pteridines degrade into pterin-6-aldehyde under UV light. All extraction

steps should be performed under yellow light or low-light conditions.

Hydrolysis: The

-polyglutamate tail is susceptible to GGH (Gamma-glutamyl hydrolase) activity in blood.
Immediate freezing of samples or immediate acid quenching is vital.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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